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Compound of Interest

Compound Name: 2-Propionylpyrrole

Cat. No.: B092889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-
Propionylpyrrole (also known as 1-(1H-pyrrol-2-yl)propan-1-one), a heterocyclic ketone of

interest in medicinal chemistry and materials science. By delving into the nuances of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this

document aims to equip researchers with the foundational knowledge for unambiguous

identification, characterization, and quality control of this compound.

Introduction to 2-Propionylpyrrole
2-Propionylpyrrole, with the chemical formula C₇H₉NO and a molecular weight of 123.15

g/mol , is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle.[1] The

presence of the propionyl group at the 2-position significantly influences the electron

distribution within the pyrrole ring, impacting its chemical reactivity and spectroscopic

properties. Understanding these spectroscopic signatures is paramount for researchers

working with this and related compounds.

Below is a summary of key identifiers for 2-Propionylpyrrole:
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Identifier Value

IUPAC Name 1-(1H-pyrrol-2-yl)propan-1-one[2]

CAS Number 1073-26-3[1]

Molecular Formula C₇H₉NO[1]

Molecular Weight 123.15 g/mol

Canonical SMILES CCC(=O)C1=CC=CN1[2]

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms. The ¹H NMR

spectrum of 2-Propionylpyrrole is characterized by distinct signals for the pyrrole ring protons

and the protons of the propionyl group.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~9.5 br s 1H N-H

~6.9 m 1H H-5

~6.8 m 1H H-3

~6.1 m 1H H-4

2.85 q 2H -CH₂-

1.15 t 3H -CH₃

Note: Predicted values are based on typical chemical shifts for similar structures and may vary

slightly depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum
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The broad singlet observed at approximately 9.5 ppm is characteristic of the N-H proton of the

pyrrole ring. This proton is acidic and its chemical shift can be highly dependent on the solvent

and concentration. The three protons on the pyrrole ring appear in the aromatic region. The

proton at the 5-position (H-5) is expected to be the most downfield of the ring protons due to its

proximity to the electron-withdrawing propionyl group. The protons at the 3 and 4-positions (H-3

and H-4) will appear as multiplets, with their exact chemical shifts and coupling patterns

determined by their coupling to each other and to the N-H proton.

The ethyl group of the propionyl substituent gives rise to a quartet at approximately 2.85 ppm,

corresponding to the methylene (-CH₂-) protons, and a triplet at around 1.15 ppm for the methyl

(-CH₃) protons. The splitting pattern (quartet and triplet) is a classic example of vicinal coupling

between adjacent, non-equivalent protons.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The ¹³C NMR spectrum of 2-Propionylpyrrole will show distinct signals for each of the seven

carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) (ppm) Assignment

~195 C=O

~132 C-2

~125 C-5

~115 C-3

~110 C-4

~35 -CH₂-

~8 -CH₃

Note: Predicted values are based on typical chemical shifts for similar structures and may vary

slightly depending on the solvent and experimental conditions.
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Interpretation of the ¹³C NMR Spectrum
The most downfield signal, expected around 195 ppm, is attributed to the carbonyl carbon of

the propionyl group. The carbon atom of the pyrrole ring attached to the propionyl group (C-2)

is also significantly deshielded and is expected to appear around 132 ppm. The remaining

carbons of the pyrrole ring (C-3, C-4, and C-5) will resonate in the aromatic region, typically

between 110 and 125 ppm. The methylene (-CH₂-) and methyl (-CH₃) carbons of the propionyl

group will appear in the upfield region of the spectrum, at approximately 35 ppm and 8 ppm,

respectively.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2-Propionylpyrrole will

exhibit characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Functional Group

~3200-3400 Medium, Broad N-H stretch (pyrrole)

~3100-3000 Medium C-H stretch (aromatic)

~2980-2850 Medium C-H stretch (aliphatic)

~1650 Strong C=O stretch (ketone)

~1550-1450 Medium C=C stretch (pyrrole ring)

Note: These are approximate ranges and the exact peak positions can vary.

Interpretation of the IR Spectrum
The broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indication of the N-H

stretching vibration of the pyrrole ring. The presence of a strong absorption band around 1650

cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group. The

conjugation of the carbonyl group with the pyrrole ring may cause a slight shift in this

absorption to a lower wavenumber compared to a simple aliphatic ketone. Aromatic C-H

stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching
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from the propionyl group will appear between 2980 and 2850 cm⁻¹. The absorptions in the

1550-1450 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic pyrrole ring.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Electron Ionization (EI) is a common method for analyzing small organic molecules like 2-
Propionylpyrrole.

Expected Mass Spectrum Data
m/z Possible Fragment

123 [M]⁺ (Molecular Ion)

94 [M - C₂H₅]⁺

67 [C₄H₅N]⁺ (Pyrrole radical cation)

57 [C₂H₅CO]⁺ (Propionyl cation)

Interpretation of the Mass Spectrum
The mass spectrum of 2-Propionylpyrrole is expected to show a molecular ion peak [M]⁺ at

an m/z of 123, corresponding to its molecular weight. A significant fragmentation pathway

would involve the cleavage of the bond between the carbonyl group and the ethyl group,

resulting in a fragment with an m/z of 94, corresponding to the loss of an ethyl radical. Another

prominent fragmentation would be the cleavage of the bond between the pyrrole ring and the

carbonyl group, leading to the formation of a propionyl cation with an m/z of 57. The pyrrole

radical cation itself would give a signal at m/z 67. The relative intensities of these fragment ions

provide valuable information for confirming the structure of the molecule.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-Propionylpyrrole.

Methodology:
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Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Propionylpyrrole for ¹H NMR and 20-30

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness

and symmetry of the solvent peak.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number

of scans to achieve a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required compared to the ¹H spectrum due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 2-Propionylpyrrole.

Methodology:

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the

crystal with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to

dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of solid 2-Propionylpyrrole powder onto the center of the ATR

crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.
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Correlate the observed absorption frequencies with the functional groups present in 2-
Propionylpyrrole.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of 2-Propionylpyrrole and confirm its molecular

weight and fragmentation pattern.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-Propionylpyrrole (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrument Setup and Data Acquisition:

Set up the gas chromatograph with an appropriate capillary column (e.g., a nonpolar DB-5

or similar).

Establish the GC oven temperature program. A typical program might start at a low

temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher

temperature (e.g., 250 °C) to ensure elution of the compound.

Set the injector temperature and the GC-MS interface temperature to ensure efficient

vaporization and transfer of the sample.

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The mass spectrometer is typically operated in the electron ionization (EI) mode at 70 eV.

Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).

Data Analysis:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2-
Propionylpyrrole.
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Extract the mass spectrum for that peak.

Identify the molecular ion peak and the major fragment ions.

Compare the observed fragmentation pattern with the expected fragmentation pathways to

confirm the structure.

Logical Relationships and Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and the structural

features of 2-Propionylpyrrole.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Propionylpyrrole

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy
(ATR-FTIR)

Mass Spectrometry
(GC-MS)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Propionylpyrrole.

Caption: Molecular structure of 2-Propionylpyrrole.

Conclusion
The spectroscopic data of 2-Propionylpyrrole provides a detailed fingerprint for its

identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry allows for a comprehensive understanding of its molecular structure. This guide
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serves as a valuable resource for scientists and researchers, enabling them to confidently

interpret the spectroscopic data of this important heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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